molecular formula C23H25N3O2 B2503289 N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-01-2

N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2503289
CAS No.: 900003-01-2
M. Wt: 375.472
InChI Key: ZPFURBWJURIMNR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research into pyrazole and pyrazolopyrimidine derivatives, including N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, has focused on their synthesis and structural characterization. These compounds are synthesized using various chemical reactions and characterized using techniques like IR, MS, NMR, and elemental analysis. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized similar pyrazole derivatives for potential medicinal applications (Hassan, Hafez, & Osman, 2014).

Potential in Cancer Therapy

  • Some derivatives of pyrazolo[1,2-a]pyrazine have shown promise in cancer therapy due to their cytotoxic effects. For example, Bu et al. (2002) explored pyrazolo[3,4,5-kl]acridine derivatives, which exhibit significant cytotoxicity in various cell lines, indicating their potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002).

Antimicrobial Properties

  • Research has also demonstrated the antimicrobial properties of pyrazole derivatives. For example, Othman and Hussein (2020) studied pyrazole carboxamide and related derivatives for their antibacterial activities against different bacterial strains, suggesting their utility in antimicrobial treatments (Othman & Hussein, 2020).

Corrosion Inhibition

  • Pyran derivatives, a category related to pyrazolo[1,2-a]pyrazine compounds, have been studied for their use in corrosion inhibition. Saranya et al. (2020) researched the effectiveness of these compounds in protecting metals from acid corrosion, providing insights into their industrial applications (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Analgesic and Anti-inflammatory Activities

  • Additionally, derivatives of pyrazolo[1,2-a]pyrazine have been explored for their analgesic and anti-inflammatory activities. More et al. (2022) synthesized pyrazolo[3,4-c]pyrazole derivatives, demonstrating their potential in treating pain and inflammation (More, Chumbhale, Rangari, Mishra, Jagnar, & Kadam, 2022).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-3-28-20-12-10-19(11-13-20)24-23(27)26-16-15-25-14-4-5-21(25)22(26)18-8-6-17(2)7-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFURBWJURIMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.